molecular formula C8H15N B13430154 6-Azabicyclo[3.2.2]nonane

6-Azabicyclo[3.2.2]nonane

Cat. No.: B13430154
M. Wt: 125.21 g/mol
InChI Key: DFHZIJDDOAWRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[322]nonane is a bicyclic organic compound with the molecular formula C8H15N It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.2]nonane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of bicyclo[2.2.2]octan-2-ones via Schmidt or Beckmann reactions, followed by subsequent reduction . Another approach involves the reaction of thiocyanate salts of bicyclo[2.2.2]octanones, which are then converted to lactams via a Schmidt reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 6-Azabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.2]nonane and its derivatives involves interaction with specific molecular targets. For instance, its antiprotozoal activity is attributed to the inhibition of key enzymes in the metabolic pathways of protozoa . The exact molecular targets and pathways can vary depending on the specific derivative and the organism being targeted.

Comparison with Similar Compounds

Uniqueness: 6-Azabicyclo[3.2.2]nonane is unique due to its specific bicyclic structure incorporating a nitrogen atom, which imparts distinct reactivity and potential for diverse applications. Its derivatives have shown significant promise in medicinal chemistry, particularly as antiprotozoal agents .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-azabicyclo[3.2.2]nonane

InChI

InChI=1S/C8H15N/c1-2-7-4-5-8(3-1)9-6-7/h7-9H,1-6H2

InChI Key

DFHZIJDDOAWRDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)NC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.